An In-depth Technical Guide to Methyltetrazine-PEG12-acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyltetrazine-PEG12-acid for Researchers and Drug Development Professionals
Introduction
Methyltetrazine-PEG12-acid is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and molecular imaging. This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use. It is designed for researchers, scientists, and professionals involved in the development of targeted therapeutics and diagnostics, such as antibody-drug conjugates (ADCs) and pre-targeted imaging agents.
The core structure of Methyltetrazine-PEG12-acid consists of three key components:
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A methyltetrazine moiety: This group participates in an exceptionally fast and selective bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) derivatives. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is characterized by its high efficiency and biocompatibility, proceeding readily in aqueous environments without the need for a catalyst. The methyl group on the tetrazine ring enhances its stability.
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A polyethylene glycol (PEG) spacer : The 12-unit PEG chain (PEG12) is hydrophilic, which significantly increases the aqueous solubility of the molecule and any conjugate it is a part of. This property is crucial for biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of the resulting biomolecule conjugate.
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A carboxylic acid terminal group: This functional group provides a reactive handle for covalent attachment to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces. This conjugation is typically achieved through the formation of a stable amide bond, facilitated by carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activator such as N-hydroxysuccinimide (NHS).
Physicochemical Properties
The quantitative data for Methyltetrazine-PEG12-acid is summarized in the table below, compiled from various suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C36H60N4O15 | [1][2] |
| Molecular Weight | 788.9 g/mol | [1][2] |
| CAS Number | 2183440-39-1 | [1][2] |
| Purity | Typically ≥95% to >98% | [1][2] |
| Appearance | Solid | |
| Storage Conditions | -20°C, desiccated | [1][2] |
| Shipping Conditions | Ambient temperature | [1][2] |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
Core Reactions and Signaling Pathways
Methyltetrazine-PEG12-acid is primarily utilized in a two-step bioconjugation strategy. First, the carboxylic acid is activated to react with an amine-containing biomolecule. Second, the methyltetrazine moiety is used to "click" the resulting conjugate to a TCO-modified molecule.
Amide Bond Formation
The carboxylic acid group of Methyltetrazine-PEG12-acid can be covalently linked to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) through the formation of a stable amide bond. This reaction is typically mediated by a carbodiimide, such as EDC, in the presence of NHS or its water-soluble analog, Sulfo-NHS. The NHS ester is formed as an intermediate, which then reacts with the amine to yield the final conjugate.
Bioorthogonal Tetrazine-TCO Ligation
The methyltetrazine group reacts with a trans-cyclooctene (TCO) derivative via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is extremely fast and highly specific, proceeding readily at physiological conditions. The reaction is irreversible and forms a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.
Experimental Protocols
The following are generalized protocols for the use of Methyltetrazine-PEG12-acid. Optimal conditions may vary depending on the specific biomolecules being conjugated and should be determined empirically.
Protocol 1: EDC/NHS Coupling of Methyltetrazine-PEG12-acid to a Protein
This protocol describes the conjugation of Methyltetrazine-PEG12-acid to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
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Methyltetrazine-PEG12-acid
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Protein to be labeled (in a suitable buffer, e.g., PBS or MES)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
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Anhydrous DMSO or DMF
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Spin desalting columns
Procedure:
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Reagent Preparation:
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Equilibrate Methyltetrazine-PEG12-acid, EDC, and NHS to room temperature before opening.
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Prepare a 10 mM stock solution of Methyltetrazine-PEG12-acid in anhydrous DMSO or DMF.
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Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer or water immediately before use.
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Protein Preparation:
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Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.
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If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a spin desalting column.
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Activation of Carboxylic Acid:
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Add a 20- to 50-fold molar excess of the Methyltetrazine-PEG12-acid stock solution to the protein solution.
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Add EDC and NHS to the reaction mixture. A final concentration of 2 mM EDC and 5 mM NHS is a common starting point.[4]
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Incubate for 15-30 minutes at room temperature with gentle mixing.
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Conjugation:
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For a one-pot reaction, the activated linker will react with the primary amines on the protein. The pH can be raised to 7.2-7.5 to facilitate this.
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For a two-step reaction, the excess EDC can be quenched with 2-mercaptoethanol, and the activated linker-protein solution can be purified before adding the second amine-containing molecule.
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Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
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Quenching:
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Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove excess, unreacted Methyltetrazine-PEG12-acid and byproducts by size-exclusion chromatography (SEC) or dialysis.
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Characterization:
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Determine the final protein concentration using a standard protein assay (e.g., BCA).
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The degree of labeling (DOL), representing the number of linker molecules per protein, can be determined by UV-Vis spectroscopy (if the tetrazine has a distinct absorbance) or mass spectrometry (MALDI-TOF or ESI-MS).
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Protocol 2: Tetrazine-TCO Ligation for Bioconjugation
This protocol describes the "click" reaction between a Methyltetrazine-PEG12-modified biomolecule and a TCO-modified biomolecule.
Materials:
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Methyltetrazine-PEG12-conjugated biomolecule (from Protocol 1)
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TCO-modified biomolecule
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Reaction Buffer: PBS, pH 7.4
Procedure:
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Reaction Setup:
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Dissolve the Methyltetrazine-PEG12-conjugated biomolecule and the TCO-modified biomolecule in the Reaction Buffer.
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The reaction can be performed at concentrations ranging from nanomolar to micromolar.[5]
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Ligation:
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Mix the two components. A slight molar excess (1.1 to 2-fold) of one reactant can be used to drive the reaction to completion.
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The reaction is typically complete within minutes to an hour at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.
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Purification (Optional):
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If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other appropriate chromatographic techniques.
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Analysis:
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The formation of the final conjugate can be confirmed by SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or other relevant analytical methods.
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Applications in Drug Development and Research
Methyltetrazine-PEG12-acid is a versatile tool with numerous applications, primarily leveraging its ability to facilitate rapid and specific bioconjugation.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, Methyltetrazine-PEG12-acid can be used as a linker to attach a cytotoxic drug to a monoclonal antibody. The antibody is first modified with TCO, and the drug is conjugated to the Methyltetrazine-PEG12-acid. The two components are then "clicked" together. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).[]
Pre-targeted Imaging
Pre-targeted imaging is a two-step in vivo imaging strategy that separates the targeting of a biomarker from the delivery of the imaging agent.[1] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a small, rapidly clearing Methyltetrazine-PEG12-acid-conjugated imaging agent (e.g., a radiolabel or a fluorescent dye) is administered. The tetrazine rapidly "clicks" to the TCO-modified antibody at the target site, leading to a high signal-to-background ratio.[1][7]
Conclusion
Methyltetrazine-PEG12-acid is a powerful and versatile bifunctional linker that is instrumental in modern bioconjugation strategies. Its well-defined structure, combining a stable and highly reactive methyltetrazine group with a solubilizing PEG spacer and a versatile carboxylic acid handle, makes it an invaluable tool for researchers and drug development professionals. The ability to perform rapid, specific, and catalyst-free "click" reactions under physiological conditions has positioned this and similar reagents at the forefront of innovations in antibody-drug conjugates, pre-targeted imaging, and other advanced biomedical applications.
